![molecular formula C20H29N3O3 B5635793 1-(methoxyacetyl)-4-(3-piperidin-3-ylbenzoyl)-1,4-diazepane](/img/structure/B5635793.png)
1-(methoxyacetyl)-4-(3-piperidin-3-ylbenzoyl)-1,4-diazepane
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Description
Synthesis Analysis
The synthesis of compounds related to 1-(methoxyacetyl)-4-(3-piperidin-3-ylbenzoyl)-1,4-diazepane often involves multistep synthetic routes that may include ring closure reactions, functional group transformations, and the use of catalysts to achieve the desired diazepane core. For instance, a related synthesis involves the reaction of benzene-1,2-diamine with aldehydes in the presence of piperidine as a catalyst, highlighting the role of nitrogen-containing heterocycles and catalysis in constructing complex diazepane derivatives (Kottapalle & Shinde, 2021).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR are pivotal in determining the molecular structure of diazepane derivatives. These techniques can elucidate the arrangement of atoms within the molecule, confirm the presence of the diazepane ring, and identify substituent positions and types. For example, the structure of related compounds has been confirmed using single-crystal X-ray diffraction, showcasing the typical diazepane configuration and the arrangement of substituents around this core structure (Moser et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-1-[4-(3-piperidin-3-ylbenzoyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-26-15-19(24)22-9-4-10-23(12-11-22)20(25)17-6-2-5-16(13-17)18-7-3-8-21-14-18/h2,5-6,13,18,21H,3-4,7-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJUCAPMXTTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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